molecular formula C15H22O2 B1251035 5-Hydroxyzerumbone

5-Hydroxyzerumbone

Cat. No.: B1251035
M. Wt: 234.33 g/mol
InChI Key: NBVYFPSAUFQMAK-HNNGZUARSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Hydroxyzerumbone (C₁₅H₂₂O₂) is a hydroxylated sesquiterpenoid derived from the rhizomes of Zingiber zerumbet (commonly known as shampoo ginger). Structurally, it belongs to the humulene family, characterized by a 2E,6E,9E-humulatrien-8-one backbone with a hydroxyl group at the C-5 position. This compound exists as a colorless oil with a specific optical rotation of [α]D²⁰ = 0.0° (in CHCl₃) .

Pharmacological Activity: this compound exhibits potent anti-inflammatory properties, primarily through the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages (IC₅₀ = 14.1 μmol/L), outperforming the control inhibitor L-NMMA (IC₅₀ = 21.3 μmol/L) . Mechanistically, it downregulates inducible nitric oxide synthase (iNOS) mRNA and protein expression by suppressing NF-κB transcriptional activation.

Properties

Molecular Formula

C15H22O2

Molecular Weight

234.33 g/mol

IUPAC Name

(2E,6E,10E)-4-hydroxy-2,6,9,9-tetramethylcycloundeca-2,6,10-trien-1-one

InChI

InChI=1S/C15H22O2/c1-11-5-7-15(3,4)8-6-14(17)12(2)10-13(16)9-11/h5-6,8,10,13,16H,7,9H2,1-4H3/b8-6+,11-5+,12-10+

InChI Key

NBVYFPSAUFQMAK-HNNGZUARSA-N

Isomeric SMILES

C/C/1=C\CC(/C=C/C(=O)/C(=C/C(C1)O)/C)(C)C

Canonical SMILES

CC1=CCC(C=CC(=O)C(=CC(C1)O)C)(C)C

Synonyms

5-hydroxy-2E,6E,9E-humulatrien-8-one
5-hydroxyzerumbone

Origin of Product

United States

Comparison with Similar Compounds

Zerumbone

Structural Relationship: Zerumbone (C₁₅H₂₂O) is the parent compound of 5-hydroxyzerumbone, lacking the hydroxyl group at C-3. Both are sesquiterpenoids isolated from Zingiber zerumbet.

Key Findings :

  • Potency: this compound is more potent in NO inhibition than zerumbone, likely due to its hydroxyl group enhancing target binding .
  • Scope : Zerumbone has broader applications, including antioxidant and chondroprotective effects, while this compound specializes in NF-κB-mediated inflammation .

Other Humulene Derivatives

For example:

  • α-Humulene : Lacks the ketone and hydroxyl groups of this compound but shares anti-inflammatory properties via leukotriene B₄ inhibition.
  • β-Caryophyllene: A bicyclic sesquiterpene with cannabinoid receptor-2 (CB2) agonism, differing in mechanism from this compound .

Critical Analysis of Research Findings

Strengths of this compound

  • Specificity : Its selective NF-κB inhibition avoids interference with upstream signaling (e.g., IκB-α), reducing off-target effects .
  • Natural Source : Derived from Zingiber zerumbet, a plant with traditional medicinal use, enhancing its appeal for natural product research .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Hydroxyzerumbone
Reactant of Route 2
5-Hydroxyzerumbone

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